molecular formula C8H11ClN2 B13679685 5-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

5-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Cat. No.: B13679685
M. Wt: 170.64 g/mol
InChI Key: ACKKWPZUAQIBFP-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloromethyl group at the 5-position of the imidazo[1,5-a]pyridine ring system imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloromethylpyridine with an appropriate amine to form the imidazo[1,5-a]pyridine ring system. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triphosgene or diphosgene to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control temperature, pressure, and reagent addition. The use of environmentally friendly solvents and catalysts is also a consideration to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction of the imidazo[1,5-a]pyridine ring can lead to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

5-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt key biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its fused ring system and the presence of the reactive chloromethyl group. These features make it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

5-(chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H11ClN2/c9-4-7-2-1-3-8-5-10-6-11(7)8/h5-7H,1-4H2

InChI Key

ACKKWPZUAQIBFP-UHFFFAOYSA-N

Canonical SMILES

C1CC(N2C=NC=C2C1)CCl

Origin of Product

United States

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